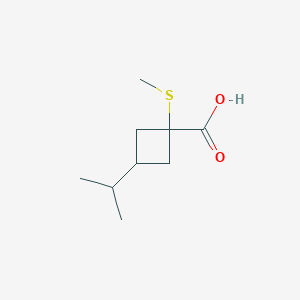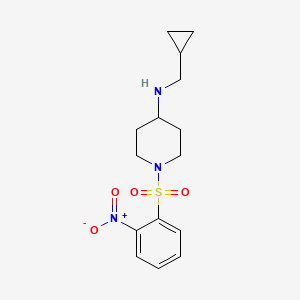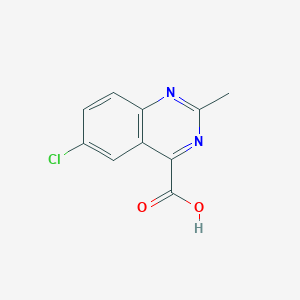
1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with an ethoxy group, two methyl groups, and an aldehyde group
Métodos De Preparación
The synthesis of 1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 3,3-dimethylcyclohexanone with ethyl iodide in the presence of a strong base, followed by oxidation to introduce the aldehyde group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions, forming imines or hydrazones with amines or hydrazines, respectively.
Aplicaciones Científicas De Investigación
1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group, which imparts a distinct aroma.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparación Con Compuestos Similares
1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
3,3-Dimethylcyclohexanone: Lacks the ethoxy and aldehyde groups, making it less reactive in certain chemical reactions.
1-Ethoxycyclohexane-1-carbaldehyde: Similar structure but without the two methyl groups, which can affect its steric and electronic properties.
3,3-Dimethylcyclohexane-1-carbaldehyde: Lacks the ethoxy group, which can influence its solubility and reactivity.
The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
1-ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-4-13-11(9-12)7-5-6-10(2,3)8-11/h9H,4-8H2,1-3H3 |
Clave InChI |
DVAYORSIGBWNBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCCC(C1)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13302427.png)


![(Pyridin-2-ylmethyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13302456.png)
![3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol](/img/structure/B13302472.png)


![4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13302483.png)
![1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13302487.png)


![Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13302522.png)
![1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B13302523.png)

